

The Solubility of Difluoromethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Difluoromethane**

Cat. No.: **B1196922**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethane (CH_2F_2), also known as HFC-32, is a hydrofluorocarbon with a growing range of applications, from a refrigerant with a lower global warming potential than its predecessors to a potential solvent in various chemical processes.^[1] A thorough understanding of its solubility in a diverse array of organic solvents is critical for process design, optimization, and safety in industries ranging from pharmaceuticals to materials science. This technical guide provides a consolidated overview of the available quantitative data on the solubility of **difluoromethane** in several organic solvents, details the experimental methodologies used to obtain this data, and presents visual workflows of key experimental techniques.

Quantitative Solubility Data

The solubility of **difluoromethane** in various organic solvents has been investigated under different temperature and pressure conditions. The following tables summarize the available experimental data, presenting it in a clear and structured format for easy comparison.

Organic Solvent	Temperature (K)	Pressure (MPa)	Mole Fraction of Difluoromethane (x_1)	Reference
Dichloromethane	303.2	0.438 - 2.035	0.101 - 0.898	[2][3]
	313.2	0.539 - 2.492	0.102 - 0.901	[2][3]
Dimethyl Ether	313.15 - 343.15	-	-	[4]
N,N-dimethylformamide (DMF)	283.15 - 323.15	-	-	[3]
Ethanol	303 - 323	-	-	[2]
Methanol	303 - 323	-	-	[2]
Propane	294.83 - 343.26	up to 5.4	Azeotropic mixture	[5]
Trifluoroiodomethane	253.150 - 293.150	-	Azeotropic and zeotropic behavior observed	[4]
Perfluoro(butenyl vinyl ether) and Perfluoro(2,2-dimethyl-1,3-dioxole) Copolymers	-	-	-	[6][7]
Various Ionic Liquids	283.15 - 348.15	0.01 - 1.0	Varies	[8][9][10][11][12][13]

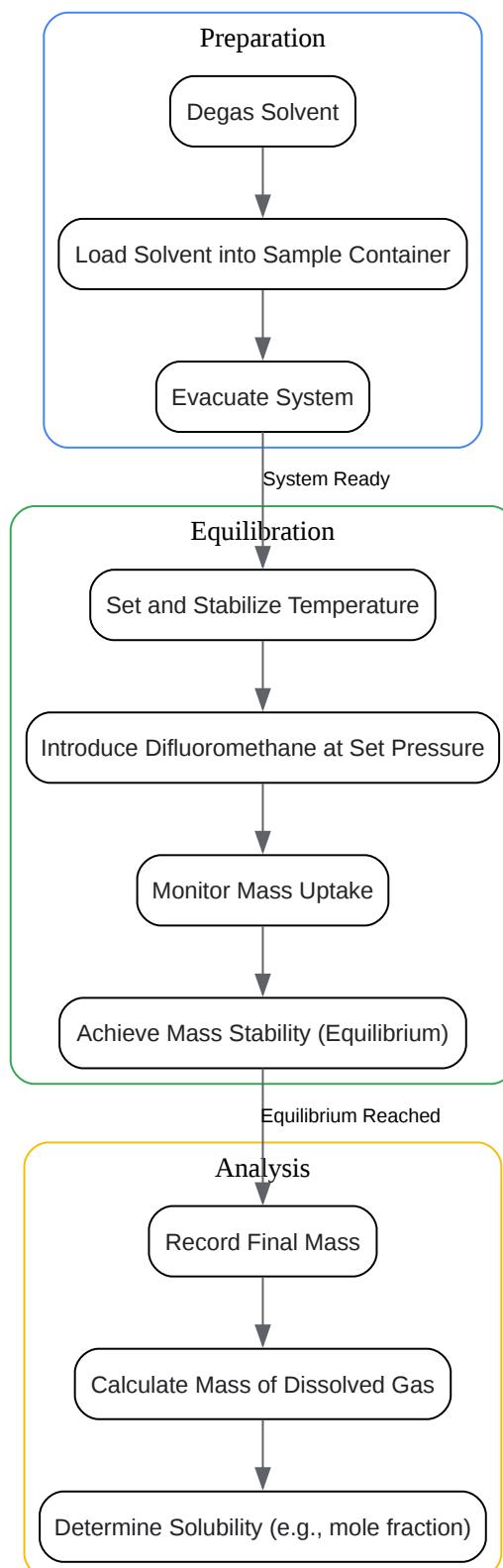
Note: For some systems, the original research papers should be consulted for the full dataset, as indicated by the provided references.

Experimental Protocols

The determination of gas solubility in liquids requires precise and well-controlled experimental procedures. The following sections detail the common methodologies cited in the literature for measuring the solubility of **difluoromethane**.

Gravimetric Method

The gravimetric method is a common and accurate technique for determining the solubility of a gas in a liquid by measuring the mass change of the solvent upon gas absorption.


Apparatus and Materials:

- High-pressure, high-precision magnetic suspension balance or gravimetric microbalance.
- Equilibrium cell or sample container.
- High-pressure syringe pump for gas delivery.
- Temperature-controlled bath or chamber.
- Vacuum pump.
- High-purity **difluoromethane** and organic solvent.

Procedure:

- A known mass of the degassed organic solvent is placed in the sample container within the balance.
- The system is evacuated to remove any residual air.
- The temperature of the system is stabilized to the desired setpoint using the temperature-controlled bath.
- **Difluoromethane** is introduced into the system at a controlled pressure.
- The mass of the solvent is continuously monitored by the microbalance.
- The system is allowed to reach equilibrium, which is indicated by a stable mass reading over time.

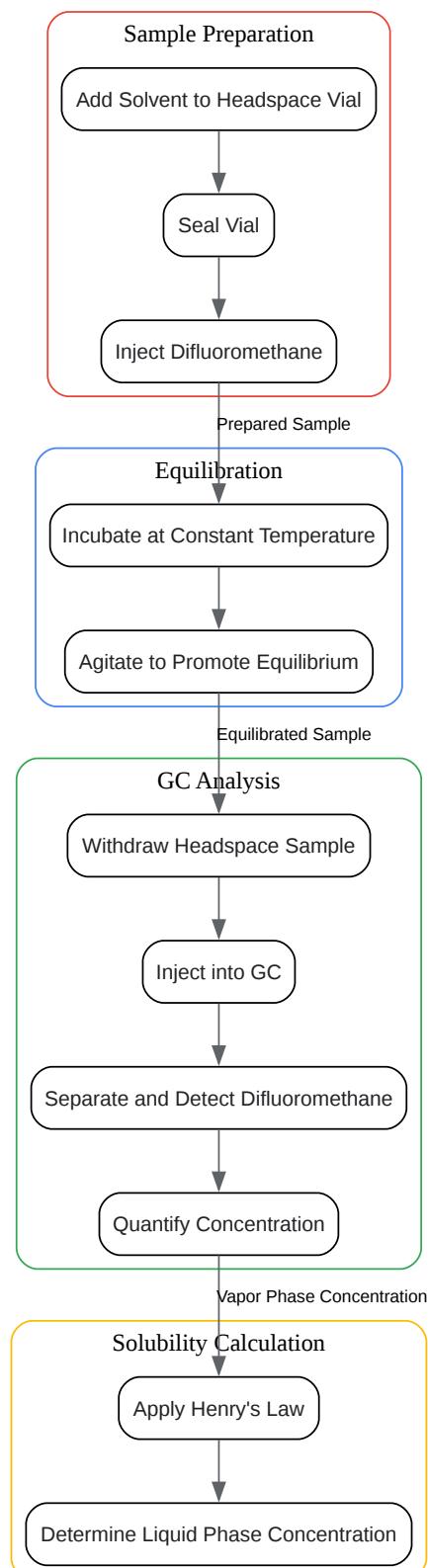
- The increase in mass corresponds to the amount of **difluoromethane** dissolved in the solvent.
- The solubility is then calculated based on the mass of the dissolved gas and the mass of the solvent.

[Click to download full resolution via product page](#)

Gravimetric Method Workflow

Headspace Gas Chromatography (GC)

Headspace gas chromatography is a powerful technique for determining the concentration of volatile compounds, such as **difluoromethane**, dissolved in a liquid solvent. This method analyzes the vapor phase in equilibrium with the liquid phase.


Apparatus and Materials:

- Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD).
- Headspace autosampler.
- Sealed headspace vials with septa.
- Gas-tight syringe.
- Thermostatted agitator or incubator.
- High-purity **difluoromethane**, organic solvent, and carrier gas (e.g., helium, nitrogen).

Procedure:

- A known amount of the organic solvent is placed into a headspace vial.
- The vial is sealed with a crimp cap containing a septum.
- A known amount of **difluoromethane** gas is injected into the vial.
- The vial is placed in a thermostatted agitator and heated to a specific temperature to allow for the partitioning of **difluoromethane** between the liquid and gas phases to reach equilibrium.
- After equilibration, the headspace autosampler withdraws a specific volume of the vapor phase from the vial.
- The vapor sample is injected into the gas chromatograph for analysis.

- The concentration of **difluoromethane** in the vapor phase is determined by comparing the peak area from the chromatogram to a calibration curve.
- Using Henry's Law and the known volumes of the liquid and gas phases, the solubility of **difluoromethane** in the organic solvent can be calculated.[\[2\]](#)

[Click to download full resolution via product page](#)

Headspace GC Workflow

Vapor-Phase Recirculation Method

This dynamic method is used to measure vapor-liquid equilibrium (VLE) data. A vapor phase is continuously circulated through a liquid phase until equilibrium is reached.

Apparatus and Materials:

- Equilibrium cell with a liquid sampling port and a vapor sampling port.
- Vapor circulation pump.
- Temperature and pressure sensors.
- Analytical instrumentation for composition analysis (e.g., gas chromatography).
- High-purity **difluoromethane** and organic solvent.

Procedure:

- The organic solvent is charged into the equilibrium cell.
- The system is brought to the desired temperature and pressure.
- **Difluoromethane** is introduced into the system.
- The vapor phase is continuously drawn from the top of the cell, circulated by a pump, and bubbled through the liquid phase at the bottom of the cell.
- This circulation ensures thorough mixing and facilitates the attainment of equilibrium.
- Samples of both the liquid and vapor phases are periodically withdrawn and analyzed to determine their compositions.
- Equilibrium is considered to be reached when the compositions of both phases remain constant over time.

Conclusion

This technical guide provides a foundational understanding of the solubility of **difluoromethane** in a selection of organic solvents. The presented data, compiled from various scientific sources, offers valuable insights for professionals in research and development. The detailed experimental protocols and visual workflows serve as a practical resource for designing and conducting solubility measurements. Further research is warranted to expand the solubility database of **difluoromethane** in a broader range of common organic solvents to support its widening industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dechema.de [dechema.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubility and Diffusivity of Difluoromethane in Room-Temperature Ionic Liquids [periodicos.capes.gov.br]
- To cite this document: BenchChem. [The Solubility of Difluoromethane in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1196922#solubility-of-difluoromethane-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com